4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Structure-Activity Relationship Medicinal Chemistry Piperazine-Carboxamide

4-Acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (CAS 894021-66-0) is a synthetic small molecule (C19H26N4O4, MW 374.44 g/mol) that merges a 5-oxopyrrolidine core with a 4-acetylpiperazine-1-carboxamide moiety and a 4-ethoxyphenyl N-substituent. This compound belongs to a class of 1-piperazinecarboxamide derivatives that have been investigated as neuropharmacological agents.

Molecular Formula C19H26N4O4
Molecular Weight 374.441
CAS No. 894021-66-0
Cat. No. B2924026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
CAS894021-66-0
Molecular FormulaC19H26N4O4
Molecular Weight374.441
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C
InChIInChI=1S/C19H26N4O4/c1-3-27-17-6-4-16(5-7-17)23-13-15(12-18(23)25)20-19(26)22-10-8-21(9-11-22)14(2)24/h4-7,15H,3,8-13H2,1-2H3,(H,20,26)
InChIKeyBVVXPNHWCUAPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (CAS 894021-66-0): A Structurally Distinct 5-Oxopyrrolidine-Piperazine Hybrid for Specialized Research Procurement


4-Acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (CAS 894021-66-0) is a synthetic small molecule (C19H26N4O4, MW 374.44 g/mol) that merges a 5-oxopyrrolidine core with a 4-acetylpiperazine-1-carboxamide moiety and a 4-ethoxyphenyl N-substituent. This compound belongs to a class of 1-piperazinecarboxamide derivatives that have been investigated as neuropharmacological agents [1]. Its 5-oxopyrrolidin-3-yl fragment is a recognized pharmacophoric element in potent CCR5 antagonist programs, where modifications of this scaffold have yielded low-nanomolar anti-HIV-1 activity [2]. The specific combination of the ethoxy substituent with the acetylpiperazine carboxamide side chain has a limited public bioactivity profile, making its procurement a targeted choice for structure-activity relationship (SAR) exploration rather than a validated therapeutic end-point.

Why 4-Acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide Cannot Be Interchanged with Its Closest Analogs in Research Protocols


The 5-oxopyrrolidine-piperazine-carboxamide class exhibits steep structure-activity relationships (SAR) where minor peripheral modifications, particularly on the N-phenyl substituent, drastically alter target affinity and functional activity. In the foundational CCR5 antagonist series, replacing a 1-methyl group with a 1-benzyl group on the 5-oxopyrrolidine core improved IC50 from 1.9 µM to 0.038 µM [1]. Similarly, introducing 3,4-dichloro substituents on the central phenyl ring shifted IC50 values from micromolar to 50–57 nM [1]. The 4-ethoxyphenyl substituent in the target compound imparts distinct electronic (electron-donating) and lipophilic (logP-modulating) properties compared to the more common 4-methyl, 4-chloro, or 3,4-dimethyl analogs. Generic substitution among these analogs without confirmatory bioassay data risks invalidating SAR findings, as even a single atom change (e.g., O vs. CH2) has been shown to alter receptor binding modes in this chemotype [2]. Therefore, researchers requiring exact replicability or specific substituent effects must procure the precise compound rather than an in-class alternative.

Quantitative Comparator Evidence Guide: Where 4-Acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide Stands Relative to Its Closest Analogs


Structural Orthogonality: Electronic and Lipophilic Differentiation from 4-Methylphenyl and 3,4-Dimethylphenyl Analogs

The 4-ethoxyphenyl substituent of the target compound provides a hydrogen-bond acceptor (ethoxy oxygen) and distinct electronic effects compared to the 4-methylphenyl (CAS 894025-01-5) and 3,4-dimethylphenyl (CAS 894011-03-1) analogs. In the 5-oxopyrrolidine-3-carboxamide series, replacement of the N-phenyl substituent with electron-donating groups significantly modulated CCR5 binding affinity: the 4-fluorobenzoyl-piperidine lead had an IC50 of 1.9 µM, while optimized dichloro-substituted analogs reached IC50 values of 0.050 µM, a 38-fold improvement [1]. The ethoxy group’s Hammett σp value (–0.24) differs substantially from methyl (–0.17), altering the electron density on the pyrrolidinone ring and thus potentially affecting target engagement. Although no direct IC50 data exists for the target compound, the class-level SAR demonstrates that N-aryl substitution is a critical determinant of potency, and the ethoxy group constitutes a pharmacophoric variation not represented by the commercially available methyl-substituted comparators.

Structure-Activity Relationship Medicinal Chemistry Piperazine-Carboxamide

Pharmacophoric Scaffold Validation: The 5-Oxopyrrolidin-3-yl Fragment as a Privileged CCR5 Antagonist Motif

The 5-oxopyrrolidin-3-yl fragment is a recognized pharmacophore in the development of CCR5 antagonists targeting HIV-1 entry. The lead compound N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide exhibited a CCR5 binding IC50 of 1.9 µM, and optimization of the pyrrolidine N-substituent yielded compounds with IC50 values as low as 0.038 µM (12e) [1]. In Part 3 of the series, the 5-oxopyrrolidin-3-yl fragment was used as a critical structural element before being replaced by a 1-acetylpiperidin-4-yl group to improve pharmacokinetic properties [2]. The target compound’s retention of the intact 5-oxopyrrolidin-3-yl core with a 4-ethoxyphenyl substitution represents an untested combination within this validated pharmacophoric space. Compounds that retained the 5-oxopyrrolidine core achieved membrane fusion inhibition IC50 values between 0.19 and 0.49 µM, whereas the piperidine-replacement series reached sub-nanomolar antiviral EC50 (0.59 nM for compound 11f) [2]. The target compound therefore occupies a strategic position for investigating the 5-oxopyrrolidine scaffold’s contribution to target engagement before scaffold hopping.

CCR5 Antagonism HIV Entry Inhibition Pharmacophore Mapping

Predicted Physicochemical Differentiation: Lipophilicity, Solubility, and Permeability Profile

The 4-ethoxyphenyl substituent in the target compound is expected to confer a distinct lipophilicity/solubility balance compared to the 4-methylphenyl and 4-chlorophenyl analogs. The calculated logP for the target compound (C19H26N4O4, MW 374.44) is approximately 1.5–2.0, compared to approximately 2.0–2.5 for the 3,4-dimethylphenyl analog (MW 358.44) and 2.5–3.0 for the 4-chlorophenyl counterpart. The ethoxy oxygen introduces a hydrogen-bond acceptor that is absent in the methyl-substituted analogs, potentially increasing aqueous solubility while maintaining permeability. In the CCR5 antagonist optimization, compounds with balanced lipophilicity (logD 2–3) demonstrated the best oral bioavailability in dogs [1]. Although no experimental logP or solubility data exists specifically for the target compound, the class-level evidence indicates that the ethoxy substituent navigates the polarity-permeability trade-off differently than alkyl or halogen substituents, offering a unique physicochemical profile for formulation or in vivo pharmacology studies.

Drug-like Properties Lipinski Parameters Permeability Prediction

High-Impact Application Scenarios for 4-Acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide in Scientific Research


CCR5 Antagonist SAR Library Expansion

The compound serves as a key missing analog in the structure-activity relationship landscape of 5-oxopyrrolidine-based CCR5 antagonists. Researchers building SAR libraries around the Takeda CCR5 chemotype can use this compound to fill the N-(4-ethoxyphenyl) substitution gap, enabling systematic comparison of electronic effects on receptor binding that were left unexplored in the original series where primarily halogen and alkyl substituents were investigated [1]. Its procurement is justified specifically for academic groups replicating or extending the Imamura et al. CCR5 antagonist work.

Pharmacophoric Bridging Between 5-Oxopyrrolidine and Piperidine CCR5 Series

Because the compound retains the 5-oxopyrrolidine core while incorporating the acetylpiperazine carboxamide side chain, it provides a structural bridge between the early µM-affinity oxopyrrolidine leads (Part 1) and the nM-affinity piperidine-4-carboxamide series (Part 3) [2]. Medicinal chemistry teams pursuing scaffold-hopping strategies from pyrrolidine to piperidine CCR5 antagonists can profile this compound to quantify the contribution of each structural module to target affinity and antiviral potency.

Physicochemical Property Benchmarking for Piperazine-Carboxamide Libraries

The target compound's predicted balanced lipophilicity (logP ~1.5–2.0), arising from the 4-ethoxy group's hydrogen-bond acceptor character, makes it a useful reference standard for comparing solubility, permeability, and metabolic stability within piperazine-carboxamide compound libraries. Procurement is recommended for ADME screening panels where ethoxy-substituted compounds are underrepresented relative to methyl, chloro, and fluoro analogs.

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